Hidroxisafflor amarillo A

Descripción general

Descripción

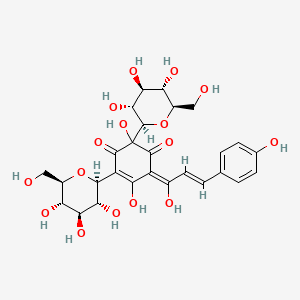

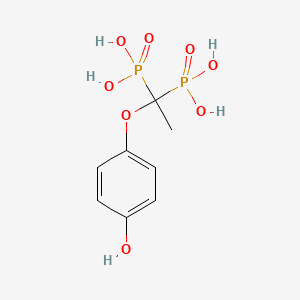

Hydroxysafflor yellow A is a C-glycosyl compound that is 3,4,5-trihydroxycyclohexa-2,5-dien-1-one which is substituted by beta-D-glucosyl groups at positions 2 and 4, and by a p-hydroxycinnamoyl group at position 6. It is the main bioactive compound of a traditional Chinese medicine obtained from safflower (Carthamus tinctorius). It has a role as an anti-inflammatory agent, an antioxidant, a platelet aggregation inhibitor, an antineoplastic agent, a radical scavenger, an EC 3.2.1.48 (sucrose alpha-glucosidase) inhibitor, a neuroprotective agent and a plant metabolite. It is a C-glycosyl compound, a member of phenols, an enone and an enol.

Hydroxysafflor Yellow A is a natural product found in Carthamus tinctorius with data available.

Aplicaciones Científicas De Investigación

Hidroxisafflor amarillo A: Análisis exhaustivo de las aplicaciones de la investigación científica:

Propiedades farmacológicas

El this compound (HSYA), extraído de la planta del cártamo, exhibe una gama de actividades farmacológicas. Se ha destacado por sus efectos antioxidantes, antiinflamatorios, anticoagulantes y anticancerígenos. Estas propiedades lo convierten en un compuesto valioso en el desarrollo de tratamientos para diversas enfermedades .

Manejo de enfermedades metabólicas

El HSYA ha mostrado ser prometedor en el manejo de enfermedades metabólicas como el cáncer, la diabetes y las enfermedades cardiovasculares. Su eficacia en estas áreas ha despertado interés en su uso en las industrias farmacéutica, alimentaria y cosmética .

Formulaciones de nanoemulsiones

Estudios recientes han explorado el uso del HSYA en formas de nanoemulsión para mejorar su rendimiento fisicoquímico e in vivo. Esta aplicación podría mejorar la entrega y la eficacia del HSYA en contextos terapéuticos .

Regulación genética de la biosíntesis de flavonoides

El HSYA juega un papel en la biosíntesis y regulación de los flavonoides del cártamo. Comprender la regulación genética del HSYA podría conducir a avances en el cultivo y la utilización de flavonoides del cártamo .

Tratamiento de la osteoartritis

La investigación ha investigado los efectos del HSYA en modelos de osteoartritis in vitro. El impacto del compuesto en los marcadores de inflamación y estrés oxidativo sugiere un potencial para tratar las condiciones de osteoartritis .

Terapia de isquemia cerebral

El HSYA se ha utilizado clínicamente para tratar la enfermedad cerebrovascular isquémica debido a su potencial protector contra la isquemia cerebral. Sus componentes bioactivos contribuyen a su uso terapéutico en tales condiciones neurológicas .

Mecanismo De Acción

Target of Action

Hydroxysafflor Yellow A (HSYA), also known as Safflomin A, is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.) . It has been found to target several key proteins and receptors in the body. Some of the primary targets include the platelet-activating factor (PAF) receptor , the nuclear factor kappa B (NF-κB), and the mitogen-activated protein kinase (MAPK) pathways . Other targets include heat shock protein 90 alpha family class A member 1, IL-1β, E1A-binding protein p300 (EP300), protein kinase C alpha (PRKCA), IkappaB kinase beta (IKBKB), and signal transducer and activator of transcription 3 (STAT3) .

Mode of Action

HSYA interacts with its targets to exert its pharmacological effects. For instance, it inhibits the activation of the PAF receptor, which plays a crucial role in the pathology of bronchial asthma . HSYA also suppresses the activation of the NF-κB and MAPK pathways . Furthermore, it modulates the JAK2/STAT3 and SOCS3 signaling pathways in different manners .

Biochemical Pathways

HSYA affects several biochemical pathways. It inhibits the activation of the PAF receptor, leading to a decrease in the inflammatory response, which is key in the pathology of asthma . It also suppresses the activation of the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation . Moreover, HSYA modulates the JAK2/STAT3 and SOCS3 signaling pathways, which play crucial roles in cell signaling and immune responses .

Pharmacokinetics

HSYA has significant pharmacological activities, such as antioxidant, anti-inflammatory, anticoagulant, and anticancer effects . Its clinical applications have been hampered by its chemical instability and low bioavailability . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HSYA are still under investigation.

Result of Action

HSYA has a wide range of molecular and cellular effects. It has been shown to increase cell viability, suppress cell apoptosis, and reduce oxidative stress . It also inhibits the over-production of pro-inflammatory cytokines and the degradation of the extracellular matrix . Furthermore, HSYA can enhance ATP levels and improve mitochondrial energy metabolism .

Action Environment

The action, efficacy, and stability of HSYA can be influenced by various environmental factors. For instance, HSYA is highly soluble in water, but hardly dissolves in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform This solubility profile can affect its bioavailability and thus its pharmacological effects

Análisis Bioquímico

Biochemical Properties

Hydroxysafflor Yellow A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the JAK/STAT3 signaling pathways by inhibiting HIF-1α . It also suppresses IL-1β-induced activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .

Cellular Effects

Hydroxysafflor Yellow A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce tissue lung damage through Toll-Like Receptor (TLR) 4, inhibits phosphorylation of the NF-κB pathway, and plays a role in balancing the up-regulation and down-regulation of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of Hydroxysafflor Yellow A involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to suppress the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, Hydroxysafflor Yellow A shows changes in its effects. It has been found that Hydroxysafflor Yellow A can travel across the blood-brain barrier, significantly reducing the infarct volume and improving the neurological functions of rats with ischemia .

Dosage Effects in Animal Models

The effects of Hydroxysafflor Yellow A vary with different dosages in animal models. For instance, it has been shown to significantly improve the learning and memory of rats subjected to MCAO model in the Morris water maze (MWM) and passive avoidance tasks .

Metabolic Pathways

Hydroxysafflor Yellow A is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it has been shown to suppress IL-1β-induced activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .

Transport and Distribution

Hydroxysafflor Yellow A is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For instance, it has been found that Hydroxysafflor Yellow A is poorly absorbed across the intestinal epithelium mainly via passive diffusion with both transcellular and paracellular pathways, and carrier-mediated transport mechanisms are also implicated in absorption .

Subcellular Localization

The subcellular localization of Hydroxysafflor Yellow A and its effects on activity or function have been studied. For instance, it has been found that CtF3H, a flavanone 3-hydroxylase gene from safflower that shares high conserved residues and confidence with F3H from other plants, is localized in the nuclear and cytosol of onion epidermal cells .

Propiedades

Número CAS |

78281-02-4 |

|---|---|

Fórmula molecular |

C27H32O16 |

Peso molecular |

612.5 g/mol |

Nombre IUPAC |

2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 |

Clave InChI |

IAVUBSCVWHLRGE-MFMRYLTCSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

SMILES isomérico |

C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Hydroxysafflor yellow A; Safflomin A; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Hydroxysafflor Yellow A?

A: The molecular formula of Hydroxysafflor Yellow A is C27H30O16, and its molecular weight is 610.51 g/mol. []

Q2: Are there any characteristic spectroscopic data available for Hydroxysafflor Yellow A?

A: Yes, Hydroxysafflor Yellow A is often analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection. The maximum UV absorbance (λmax) for Hydroxysafflor Yellow A is typically observed around 403 nm. [, , , ]

Q3: How is Hydroxysafflor Yellow A absorbed and distributed in the body?

A: Research indicates that Hydroxysafflor Yellow A is poorly absorbed from the gastrointestinal tract. After absorption, it is rapidly distributed and eliminated from the body. []

Q4: What are the primary routes of excretion for Hydroxysafflor Yellow A?

A: Following intravenous administration, Hydroxysafflor Yellow A is primarily excreted in urine. After oral administration, a significant portion is excreted in feces, with smaller amounts appearing in bile and urine. []

Q5: Does the presence of other herbs in formulations impact the pharmacokinetics of Hydroxysafflor Yellow A?

A: Yes, studies have shown that other herbs in compound preparations can significantly improve the absorption and bioavailability of Hydroxysafflor Yellow A. []

Q6: What are the potential cardioprotective effects of Hydroxysafflor Yellow A?

A: Studies using a rat model of myocardial infarction (induced by coronary artery ligation) showed that Hydroxysafflor Yellow A significantly reduced myocardial infarction size. It also demonstrated antioxidant effects by inhibiting the elevation of creatine kinase activity and malondialdehyde content while increasing superoxide dismutase activity. []

Q7: How does Hydroxysafflor Yellow A exert its cardioprotective effects?

A: Research suggests that Hydroxysafflor Yellow A's cardioprotective effects are linked to its ability to prevent the opening of the mitochondrial permeability transition pore in cardiac myocytes, thereby protecting the cells from damage during reoxygenation after an ischemic event. []

Q8: Does Hydroxysafflor Yellow A exhibit any neuroprotective effects?

A: Yes, studies in a rat model of focal cerebral ischemia-reperfusion injury demonstrated that Hydroxysafflor Yellow A improved neurological function and reduced cerebral infarction size. These effects were observed to be superior to those of nimodipine, a commonly used neuroprotective drug. []

Q9: What are the possible mechanisms behind the neuroprotective effects of Hydroxysafflor Yellow A?

A: Research suggests that Hydroxysafflor Yellow A's neuroprotective mechanisms may involve enhancing cerebral cortex blood flow, inhibiting cell apoptosis, and suppressing the activation of inflammatory signaling pathways. []

Q10: What analytical methods are commonly employed for the quantification of Hydroxysafflor Yellow A?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) and Mass Spectrometry (MS), is widely used for the determination of Hydroxysafflor Yellow A in various matrices, including plant material, biological samples, and pharmaceutical formulations. [, , , , , , , , , , , , , , , , ]

Q11: Are there any specific considerations for developing and validating analytical methods for Hydroxysafflor Yellow A?

A: Yes, due to the potential instability of Hydroxysafflor Yellow A, it is crucial to validate analytical methods thoroughly. This includes assessing factors like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. [, ]

Q12: Has Hydroxysafflor Yellow A been investigated for its potential in other therapeutic areas?

A: Yes, research has explored the potential of Hydroxysafflor Yellow A for its antiallergic properties. Studies using rat basophilic leukemia 2H3 cells suggest that Hydroxysafflor Yellow A may inhibit immunoglobulin E-induced release of allergic mediators, indicating a possible role in managing allergic reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)

![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)

![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)

![2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1673918.png)

![3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673923.png)